molecular formula C21H32N4O2 B6908126 N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide

Cat. No.: B6908126
M. Wt: 372.5 g/mol
InChI Key: SDCALMHEGLRBCA-UHFFFAOYSA-N
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Description

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexyl group, a pyrrolidine ring, and a pyrazole moiety, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O2/c26-20(19-13-18(23-24-19)15-7-3-1-4-8-15)22-17-11-12-25(14-17)21(27)16-9-5-2-6-10-16/h13,15-17H,1-12,14H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCALMHEGLRBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=NN2)C(=O)NC3CCN(C3)C(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine ring, followed by the introduction of the cyclohexanecarbonyl group. The final step involves the formation of the pyrazole ring and its subsequent attachment to the pyrrolidine structure. Common reagents used in these reactions include cyclohexanone, pyrrolidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide
  • N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-N-[2-(morpholin-4-yl)ethyl]carboxamide

Uniqueness

N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-5-cyclohexyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features

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